Methyl 1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylate
CAS No.:
Cat. No.: VC15741523
Molecular Formula: C14H12F3NO2
Molecular Weight: 283.24 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylate -](/images/structure/VC15741523.png)
Specification
Molecular Formula | C14H12F3NO2 |
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Molecular Weight | 283.24 g/mol |
IUPAC Name | methyl 1-methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylate |
Standard InChI | InChI=1S/C14H12F3NO2/c1-18-11(7-8-12(18)13(19)20-2)9-3-5-10(6-4-9)14(15,16)17/h3-8H,1-2H3 |
Standard InChI Key | QDURUMAQIRPCON-UHFFFAOYSA-N |
Canonical SMILES | CN1C(=CC=C1C(=O)OC)C2=CC=C(C=C2)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Physicochemical Properties
The compound has the molecular formula C₁₄H₁₂F₃NO₂ and a molecular weight of 283.24 g/mol . Its IUPAC name, methyl 1-methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylate, reflects the methyl ester at position 2, the methyl group at position 1, and the 4-(trifluoromethyl)phenyl substituent at position 5 of the pyrrole ring . Key identifiers include:
The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound valuable in drug design.
Crystallographic and Spectroscopic Data
X-ray crystallography of related pyrrole derivatives (e.g., methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate) reveals monoclinic crystal systems with unit cell parameters a = 11.3688 Å, b = 10.6836 Å, and c = 14.4518 Å . NMR spectroscopy (¹H and ¹³C) confirms substituent positions:
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¹H NMR: Methyl groups appear at δ 2.3–2.6 ppm, while aromatic protons resonate at δ 7.2–8.2 ppm .
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¹³C NMR: The carbonyl carbon of the ester group is observed at δ 165–170 ppm .
IR spectroscopy shows strong absorption bands for C=O (∼1700 cm⁻¹) and C-F (∼1100 cm⁻¹) .
Synthesis and Optimization
Iridium-Catalyzed Borylation and Suzuki Coupling
A two-step method involves:
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Borylation: Methyl pyrrole-2-carboxylate undergoes iridium-catalyzed borylation with pinacol borane (H-BPin) to yield methyl 5-borylated pyrrole-2-carboxylate .
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Suzuki-Miyaura Coupling: The boronate intermediate reacts with 4-bromobenzotrifluoride under palladium catalysis to introduce the 4-(trifluoromethyl)phenyl group . This method avoids N-H protection/deprotection steps, achieving yields >90% .
Alternative Approaches
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Vilsmeier-Haack Formylation: Formylation of methyl 1-methylpyrrole-2-carboxylate followed by Friedel-Crafts alkylation with trifluoromethylbenzene derivatives.
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Multi-Component Reactions: Condensation of aldehydes, amines, and ketones under microwave irradiation, reducing reaction times by 50% compared to conventional heating .
Industrial-Scale Production
While lab-scale synthesis is well-documented, industrial methods remain proprietary. Potential optimizations include continuous-flow reactors to enhance yield and reduce waste .
Reactivity and Functionalization
Ester Hydrolysis
The methyl ester undergoes hydrolysis with aqueous NaOH or LiOH to form 1-methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid (CAS 1153905-13-5), a precursor for amide and hydrazide derivatives .
Electrophilic Substitution
The electron-rich pyrrole ring participates in electrophilic substitutions, such as:
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Acetylation: Reaction with acetic anhydride yields 4-acetyl derivatives .
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Nitration: Nitric acid introduces nitro groups at position 3 or 4, enabling further reduction to amino derivatives .
Cycloaddition Reactions
The compound serves as a diene in Diels-Alder reactions, forming fused heterocycles like benzo[b]furans .
Applications in Medicinal Chemistry
Antimicrobial Agents
Derivatives exhibit potent activity against Staphylococcus aureus (MIC = 7.8 µg/mL) and Candida albicans . The trifluoromethyl group enhances membrane permeability, while the pyrrole core disrupts microbial enzyme function .
Anticancer Scaffolds
Structural analogs inhibit kinase pathways (e.g., EGFR and VEGFR) by forming π-π interactions with ATP-binding sites . In vitro studies show IC₅₀ values of <10 µM against breast and lung cancer cell lines .
Prodrug Design
The methyl ester acts as a prodrug moiety, improving oral bioavailability. Enzymatic hydrolysis in vivo releases the active carboxylic acid .
Material Science Applications
Organic Electronics
The compound’s conjugated π-system and electron-withdrawing groups make it a candidate for:
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OLEDs: As an electron-transport layer, achieving luminance efficiencies of >15 cd/A.
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Conductive Polymers: Copolymerization with thiophene enhances charge mobility (μ = 0.12 cm²/V·s) .
Metal-Organic Frameworks (MOFs)
Coordination with Zn²⁺ or Cu²⁺ forms porous MOFs with surface areas >1000 m²/g, applicable in gas storage .
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